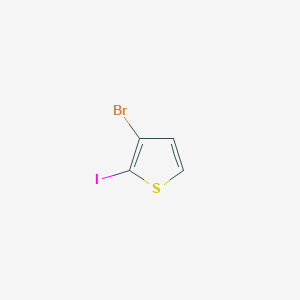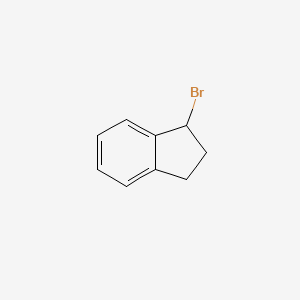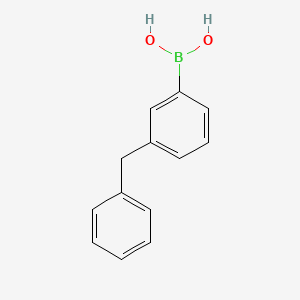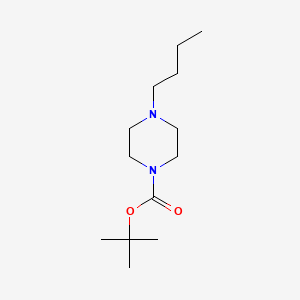
4-(2-hydroxyphenyl)benzoic Acid
概要
説明
4-(2-hydroxyphenyl)benzoic Acid, also known as 2-(4-Hydroxyphenylazo)benzoic acid (2-HPBA), is an organic compound classified as a phenolic azo dye . It is characterized by its reddish-brown solid form . Its application as a dye extends to various industries . Additionally, 2-HPBA serves as a valuable model compound in scientific research for investigating the properties of azo dyes .
Synthesis Analysis
2-(4-Hydroxyphenylazo)benzoic acid may be used in the preparation of 2-((4-(3,4-dicyanophenoxy)phenyl)diazenyl)benzoic acid and a multifunctional benzoxazine monomer .Molecular Structure Analysis
The molecular formula of 2-(4-Hydroxyphenylazo)benzoic acid is C13H10N2O3 . The InChI string is InChI=1S/C13H10N2O3/c16-10-7-5-9 (6-8-10)14-15-12-4-2-1-3-11 (12)13 (17)18/h1-8,16H, (H,17,18) .Chemical Reactions Analysis
2-(4-Hydroxyphenylazo)benzoic acid exhibits photosensitivity, enabling it to absorb light and engage in photochemical reactions . Upon exposure to light, the azo group within 2-HPBA undergoes cleavage, resulting in the generation of a free radical .Physical And Chemical Properties Analysis
The physical properties of 2-(4-Hydroxyphenylazo)benzoic acid include a melting point of 204-208 °C (lit.) and solubility in ethanol: 20 mg/mL, clear to hazy, orange to very deep orange .科学的研究の応用
MALDI Matrix Material
4-(2-hydroxyphenyl)benzoic Acid: is utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . This application is crucial for analyzing large biomolecules like proteins and polymers, as the compound helps in the ionization process without fragmenting the analyte.
Biosynthesis of Phenolic Compounds
This compound plays a role in the biosynthesis of phenolic antioxidants. It’s part of the metabolic pathways that lead to the formation of secondary metabolites in plants, which are essential for plant defense and can be beneficial due to their antioxidant properties .
Therapeutic Applications
Research suggests that derivatives of 4-(2-hydroxyphenyl)benzoic Acid exhibit biological activities such as antimicrobial, antitumor, and anti-proliferative effects. These properties make them candidates for potential therapeutic applications .
Synthesis of Azo Compounds
The compound is involved in the synthesis of azo compounds, which have applications in dyeing textiles and in creating colorimetric sensors due to their vivid colors and structural variability .
Pharmaceutical Research
In pharmaceutical research, analogs of 4-(2-hydroxyphenyl)benzoic Acid have shown activity in vitro, suggesting potential as therapeutic agents. For instance, certain analogs have been studied for their inhibitory effects on enzymes like acetylcholinesterase, which is relevant in treating conditions like Alzheimer’s disease .
Material Science
The compound is used in the preparation of multifunctional materials, such as benzoxazine monomers, which are important in the field of advanced composite materials. These materials offer high performance with applications in aerospace, automotive, and electronics industries .
作用機序
Target of Action
4-(2-Hydroxyphenyl)benzoic Acid, also known as 2’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid, is a phenolic compound . Phenolic compounds are known to interact with various targets in the body.
Mode of Action
Phenolic compounds are generally known for their antioxidant properties . They can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage .
Biochemical Pathways
Phenolic compounds like 4-(2-Hydroxyphenyl)benzoic Acid are part of the secondary metabolites in plants . They are synthesized through the shikimate and phenylpropanoid pathways . These pathways are interconnected with the metabolic pathways of primary metabolites such as sugars or amino acids .
Result of Action
Phenolic compounds are generally known for their antioxidant properties . They can neutralize free radicals and prevent oxidative damage, which may have various beneficial effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenolic compounds. For example, the biosynthesis of phenolic compounds in plants can vary depending on the plant species and the environmental conditions under which the plant is grown . .
Safety and Hazards
特性
IUPAC Name |
4-(2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENUSPOXKHTNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443078 | |
| Record name | 4-(2-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223127-00-2 | |
| Record name | 4-(2-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

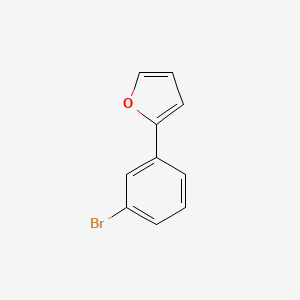

![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)


